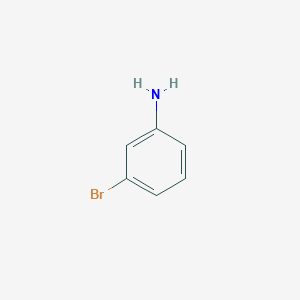
N-(2-Cyanoethyl)glycine
Descripción general
Descripción
Introduction N-(2-Cyanoethyl)glycine is a derivative of glycine, an amino acid, modified by adding a cyanoethyl group. This modification introduces an electron-withdrawing effect, impacting the molecule's chemical behavior and polymerization properties. Initial research involved its synthesis from glycine and acrylonitrile, transitioning it into various forms for further applications, particularly in polymer science (Imanishi, Tsuchida, & Higashimura, 1978).
Synthesis Analysis N-(2-Cyanoethyl)glycine is synthesized from glycine through a reaction with acrylonitrile, followed by conversion to its N-carboxyanhydride (NCA) form via Leuch’s method. This synthesis forms the foundation for producing amorphous polymeric structures with potential applications in material science due to their solubility and flexibility in various solvents (Imanishi, Tsuchida, & Higashimura, 1978).
Molecular Structure Analysis The molecular structure of N-(2-Cyanoethyl)glycine derivatives, particularly when involved in peptide synthesis, shows an isomer of glutamine when hydrated by hydrogen bromide. This structural change underlines the versatility of N-(2-Cyanoethyl)glycine derivatives in synthesizing protected peptides, highlighting its significance in biochemical applications (Stewart, 1971).
Chemical Reactions and Properties Chemically, N-(2-Cyanoethyl)glycine engages in reactions characteristic of its cyano and ethyl groups. The presence of the cyano group allows for its participation in hydration reactions, transforming into structures that resemble glutamine – a process crucial for peptide linkage and synthesis. This reactivity is essential for constructing peptides with specific sequences and functions (Stewart, 1971).
Physical Properties Analysis The physical properties of poly(N-cyanoethylglycine), derived from N-(2-Cyanoethyl)glycine, include solubility in aprotic solvents and a flexible, compact form in organic solvents. These characteristics are influenced by the electron-withdrawing effect of the cyanoethyl group, affecting the polymer's basicity and polymerization rate. The polymer's solubility and structural flexibility in various solvents make it a subject of interest in materials science (Imanishi, Tsuchida, & Higashimura, 1978).
Aplicaciones Científicas De Investigación
-
Organic Synthesis : As a chemical reagent, “N-(2-Cyanoethyl)glycine” could be used in organic synthesis . The specific methods of application and outcomes would depend on the exact nature of the experiment or research being conducted.
-
Pharmaceutical Research : Given that this compound is available in Pharmaceutical Grade , it’s likely used in pharmaceutical research. It could be used in the synthesis of new drugs or as a part of experimental procedures in drug discovery.
-
Agricultural Research : Since this compound is available in Agricultural Grade , it might be used in agricultural research. This could involve studying its effects on plant growth, crop yield, or pest resistance.
-
Organic Synthesis : As a chemical reagent, “N-(2-Cyanoethyl)glycine” could be used in organic synthesis . The specific methods of application and outcomes would depend on the exact nature of the experiment or research being conducted.
-
Pharmaceutical Research : Given that this compound is available in Pharmaceutical Grade , it’s likely used in pharmaceutical research. It could be used in the synthesis of new drugs or as a part of experimental procedures in drug discovery.
-
Agricultural Research : Since this compound is available in Agricultural Grade , it might be used in agricultural research. This could involve studying its effects on plant growth, crop yield, or pest resistance.
Safety And Hazards
When handling “N-(2-Cyanoethyl)glycine”, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment, including chemical impermeable gloves, is advised . It is also recommended to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Propiedades
IUPAC Name |
2-(2-cyanoethylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c6-2-1-3-7-4-5(8)9/h7H,1,3-4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUBZCHAWPDYQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCC(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70184886 | |
| Record name | N-(2-Cyanoethyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70184886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Cyanoethyl)glycine | |
CAS RN |
3088-42-4 | |
| Record name | N-(2-Cyanoethyl)glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3088-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Cyanoethyl)glycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003088424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Cyanoethyl)glycine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133475 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-Cyanoethyl)glycine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11804 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-Cyanoethyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70184886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-cyanoethyl)glycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.471 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



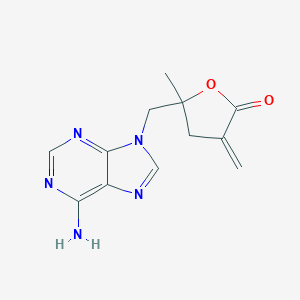
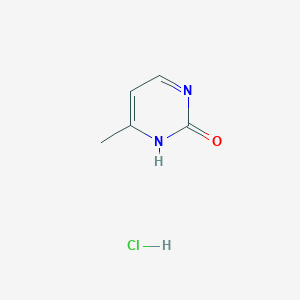

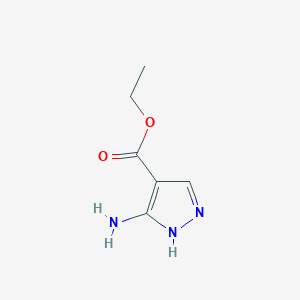


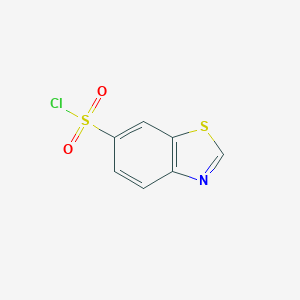

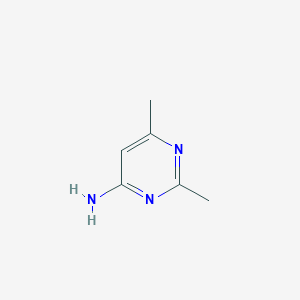
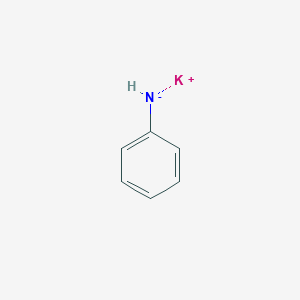

![(7-methyl-1-azabicyclo[2.2.2]oct-8-yl) 2-hydroxy-3-methyl-2-phenyl-but anoate](/img/structure/B18342.png)
